molecular formula C14H10N6O2S B2732186 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034351-24-9

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2732186
CAS No.: 2034351-24-9
M. Wt: 326.33
InChI Key: OEETXIGDZPFUNW-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. This can be achieved through cyclization reactions involving heterocyclic diamines and nitrites or by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to achieve the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has shown promise as a potential therapeutic agent. Its derivatives have been studied for their biological activities, including antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, and anticonvulsant properties[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo4,3- a ... - MDPI.

Medicine: In the medical field, this compound and its derivatives are being investigated for their potential use in treating various diseases. For example, some derivatives have shown excellent anti-tumor activity against cancer cell lines, making them candidates for further development as anticancer drugs.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Sitagliptin Phosphate: A drug used for the treatment of type II diabetes mellitus, which also contains a triazolo[4,3-a]pyrazine core[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo4,3- a ... - MDPI.

  • Other Triazolo[4,3-a]pyrazine Derivatives: Various derivatives with different substituents and functional groups, used in research for their biological activities.

Uniqueness: N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its specific structural features and the potential applications derived from these features. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O2S/c21-13(8-1-2-9-10(5-8)23-7-17-9)16-6-11-18-19-12-14(22)15-3-4-20(11)12/h1-5,7H,6H2,(H,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEETXIGDZPFUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=NN=C4N3C=CNC4=O)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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